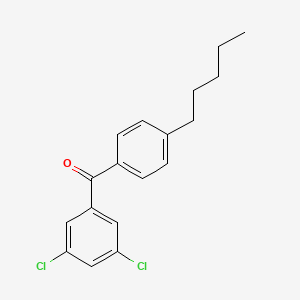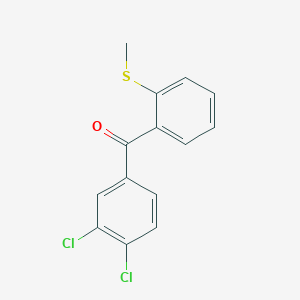
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
“2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898779-36-7 . It has a molecular weight of 282.34 and its IUPAC name is (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is based on its InChI Code: 1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 . This indicates the presence of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Fine Chemicals
2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules due to its versatile reactivity. Its unique structure, incorporating both a dioxolane ring and a benzophenone moiety, allows for diverse chemical transformations. These reactions can lead to the development of novel materials, pharmaceuticals, and functional compounds .
Photoinitiators in Polymer Chemistry
Photoinitiators play a crucial role in photopolymerization processes. This compound has been investigated as a potential photoinitiator due to its absorption in the UV region. When exposed to UV light, it generates reactive species that initiate polymerization reactions. Researchers explore its use in UV-curable coatings, adhesives, and 3D printing resins .
Antioxidant Properties
Studies have highlighted the antioxidant activity of 2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone. As an antioxidant, it scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers investigate its potential applications in food preservation, cosmetics, and health supplements .
Photostabilizers in Sunscreens and Cosmetics
The compound’s UV-absorbing properties make it suitable as a photostabilizer in sunscreens and cosmetic formulations. By absorbing UV radiation, it prevents the degradation of active ingredients and enhances product stability. Its compatibility with various cosmetic matrices makes it an attractive choice for formulators .
Fluorescent Probes and Imaging Agents
Researchers have explored the fluorescent properties of this compound. It emits fluorescence upon excitation, making it useful as a probe in biological imaging. Its potential applications include cellular imaging, tracking specific molecules, and studying cellular processes .
Cytotoxicity Studies and Drug Development
While investigating related compounds, scientists have discovered moderate cytotoxicity against cancer cell lines. For instance, (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a derivative containing the thiazole unit, exhibited cytotoxic effects against KB and LoVo cells. Researchers continue to explore its potential as a lead compound for anticancer drug development .
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKZTOKCOEWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645065 | |
| Record name | (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898779-36-7 | |
| Record name | Methanone, (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















